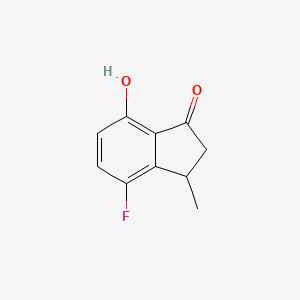
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Intermediates
- Synthesis of Related Compounds : A method for the synthesis of compounds similar to 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one, which are intermediates for anticancer drugs, has been established. This involves optimized synthesis steps with a total yield of 63.69% (Zhang et al., 2019).
Pharmacological Aspects
Antibacterial Agents : Research on pyridonecarboxylic acids, which include analogs of the compound , has shown that certain derivatives exhibit significant antibacterial activity. These findings are crucial for developing new antibacterial drugs (Egawa et al., 1984).
Kinamycin Antibiotics : Studies involving the synthesis of kinamycin antibiotics, which include derivatives of this compound, provide insights into novel antibiotic development (Kitani et al., 2002).
Dopamine Receptor Agonists : Synthesis of related compounds has shown potential as D2-like dopamine receptor agonists, indicating possible applications in neurological disorders (Di Stefano et al., 2005).
G Protein-Coupled Receptor Agonists : The compound and its derivatives have been identified as potent G protein-coupled receptor 119 (GPR119) agonists, highlighting their potential in probing pharmacological effects (Sakairi et al., 2012).
Bioactivity and Anticancer Research
Bioactivity Studies : Research on benzenesulfonamides derivatives of the compound has revealed cytotoxic activities and potential as carbonic anhydrase inhibitors, which are crucial for anti-tumor studies (Gul et al., 2016).
Antitumor Activity : Studies on triazoloquinazolin-5(4H)-one derivatives of the compound have shown promise in antitumor activities, especially in the context of human hepatoma and melanoma cells (Zhou et al., 2021).
Molecular Studies and Chemical Behavior
NMR Studies of Chiral Discrimination : Research on derivatives of this compound has contributed to understanding chiral discrimination in liquid chromatography, which is important in pharmaceuticals (Yashima et al., 1996).
Thermal Behavior of Binary Mixtures : Investigation of binary mixtures involving laterally substituted derivatives has provided insights into the thermal behavior of molecular structures, which is vital in material science (Ahmed, 2016).
Intramolecular Bifurcate Hydrogen Bond Studies : The study of derivatives involving a bifurcated hydrogen bond has contributed to understanding molecular interactions and bond strengths, which is significant in chemical synthesis (Sigalov et al., 2017).
Properties
IUPAC Name |
4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLKHHZAUIDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
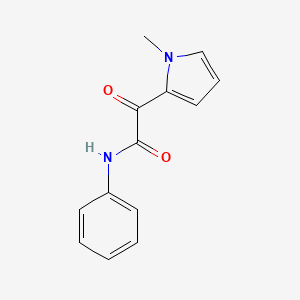
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
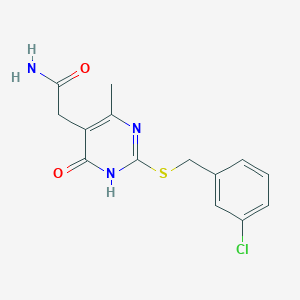
![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)
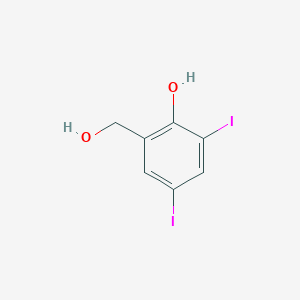
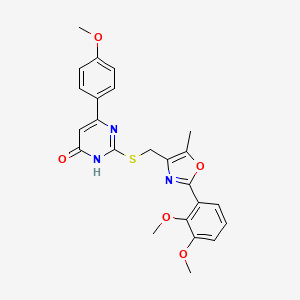

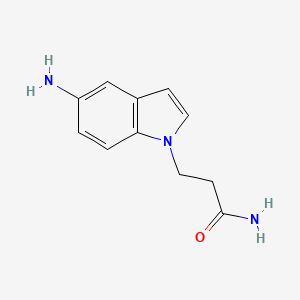
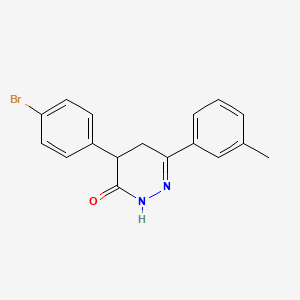
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
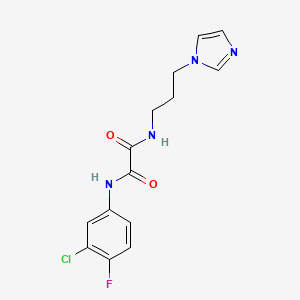
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
